(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a ketone group. The benzimidazole ring is a fused aromatic ring structure that is often found in various pharmaceuticals due to its ability to interact with biological targets . The piperazine ring is a common feature in many drugs and is known for its versatility in medicinal chemistry. The ketone group can participate in various chemical reactions and can also influence the compound’s physical and chemical properties.
Scientific Research Applications
Synthesis and Biological Evaluation
Anti-Inflammatory Activity : Piperazine derivatives synthesized through reactions with benzimidazole derivatives demonstrated potent anti-inflammatory activity in vivo, using the Carrageenan-induced rat paw edema model. Compounds were characterized by IR, 1H NMR, and MASS spectroscopy, indicating the broad potential for therapeutic applications of similar structures (Patel, Karkhanis, & Patel, 2019).
Antimicrobial Activity : New pyridine derivatives, including those related to the structure of interest, showed variable and modest activity against bacterial and fungal strains, highlighting the antimicrobial potential of these compounds (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Activities : Derivatives of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone were evaluated for their anticancer and antituberculosis effects, showcasing significant activity against specific cell lines and Mycobacterium tuberculosis strains. These findings underscore the potential of these compounds in developing new therapeutic agents for both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Novel Therapeutic Mechanisms
- Metal-Based Chemotherapy : Complexes prepared with similar molecular frameworks have been explored for their potential in treating tropical diseases, indicating a novel approach to metal-based chemotherapy. This research avenue opens up possibilities for the application of piperazine and benzimidazole derivatives in medicinal chemistry and drug development (Navarro et al., 2000).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-14-6-5-13(11-15(14)21)19(26)25-9-7-24(8-10-25)12-18-22-16-3-1-2-4-17(16)23-18/h1-6,11H,7-10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOHIUGJRJNNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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